molecular formula C7H6BClO4 B140556 4-Carboxy-3-chlorophenylboronic acid CAS No. 136496-72-5

4-Carboxy-3-chlorophenylboronic acid

Cat. No.: B140556
CAS No.: 136496-72-5
M. Wt: 200.38 g/mol
InChI Key: QFAFGWXQNDYXPZ-UHFFFAOYSA-N
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Description

4-Carboxy-3-chlorophenylboronic acid is an organic compound with the molecular formula C7H6BClO4. It is a boronic acid derivative, characterized by the presence of a carboxyl group and a chlorine atom attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-carboxy-3-chlorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of boronic acids, including this compound, often utilizes hydroboration reactions. This involves the addition of a B-H bond over an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is favored for its rapid reaction rates and high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-3-chlorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Carboxy-3-chlorophenylboronic acid has diverse applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-carboxy-3-chlorophenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The process includes:

Comparison with Similar Compounds

  • 4-Chlorophenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 3-Chlorophenylboronic acid

Comparison: 4-Carboxy-3-chlorophenylboronic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the phenyl ring. This dual functionality allows for more versatile reactivity and applications compared to its analogs, which may lack one of these functional groups .

Properties

IUPAC Name

4-borono-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAFGWXQNDYXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565183
Record name 4-Borono-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136496-72-5
Record name 4-Borono-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(dihydroxyboranyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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